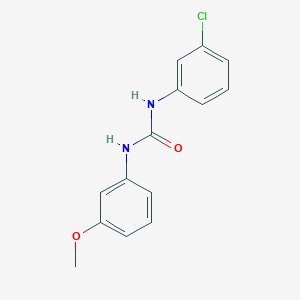
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CMU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. This allows for precise targeting of disease mechanisms and reduces the risk of off-target effects. However, one limitation of using 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is its relatively low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea. One direction is to further elucidate its mechanism of action and identify new targets for therapeutic intervention. Another direction is to optimize its pharmacokinetic properties and develop more effective delivery systems. Additionally, the potential of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea as a diagnostic tool for various diseases should be explored, as it has been shown to have imaging properties in certain cancer models. Overall, the research on 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has promising implications for the development of novel therapeutics and diagnostic tools.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea involves the reaction of 3-chloroaniline with 3-methoxybenzoyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. The yield of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is typically around 70-80%.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-7-3-6-12(9-13)17-14(18)16-11-5-2-4-10(15)8-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECRHGUJKBBYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

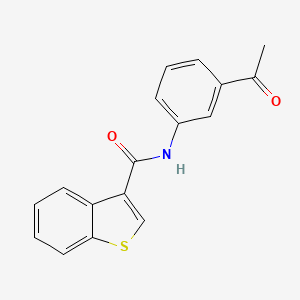
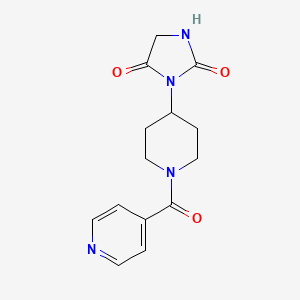
![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)
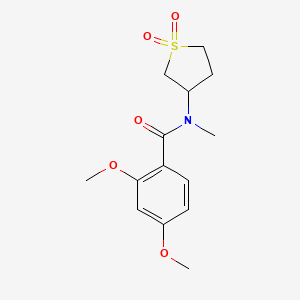
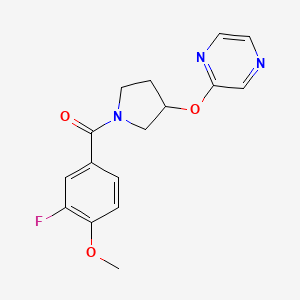

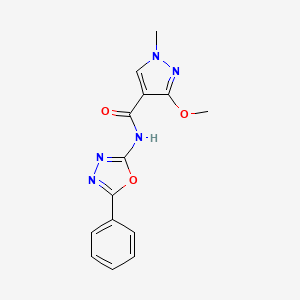
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)
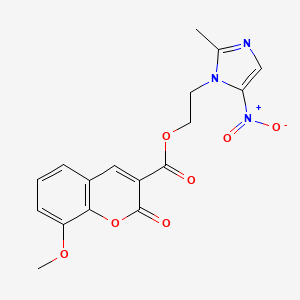
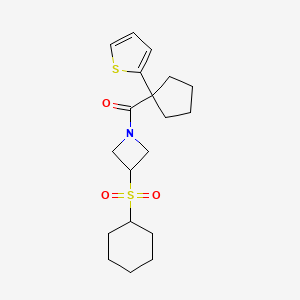
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)